molecular formula C18H22N2O B10970682 4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide

4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide

Cat. No.: B10970682
M. Wt: 282.4 g/mol
InChI Key: BDIZAYIXSPVXMU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a dimethylpyridinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 4,6-dimethyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rate and scalability .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide is unique due to the combination of its tert-butyl, dimethylpyridinyl, and benzamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide

InChI

InChI=1S/C18H22N2O/c1-12-10-13(2)19-16(11-12)20-17(21)14-6-8-15(9-7-14)18(3,4)5/h6-11H,1-5H3,(H,19,20,21)

InChI Key

BDIZAYIXSPVXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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